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molecular formula C6H5BrClN B181502 3-(Bromomethyl)-2-chloropyridine CAS No. 111108-72-6

3-(Bromomethyl)-2-chloropyridine

Cat. No. B181502
M. Wt: 206.47 g/mol
InChI Key: SAHDPMALJLPDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739326

Procedure details

To a stirred solution of the title compound of Step A (5.50 g, 38.3 mmol) in CH2Cl2 (60 mL) at 0° C. under N2 was added phosphorus tribromide (3.60 mL, 38.3 mmol). The solution was allowed to warm to room temperature overnight. The solution was poured into ice water and the aqueous layer was extracted with CHCl3. The combined organic extracts were washed with water, 5% NaHCO3, and saturated aqueous NACl, dried over MgSO4 and concentrated in vacuo to a yellow oil. Purification by flash chromatography during with 20% ethyl acetate/hexanes afforded the title compound of Step B as a white solid (5.06 g). 1H NMR (CDCl3, 300 MHz) δ8.34 (dd, 1H), 7.80 (dd,1H), 7.26 (dd, 1H), 4.56 (s,2H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[CH:4][N:3]=1.P(Br)(Br)[Br:11]>C(Cl)Cl>[Br:11][CH2:8][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=NC=CC=C1CO
Name
Quantity
3.6 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3
WASH
Type
WASH
Details
The combined organic extracts were washed with water, 5% NaHCO3, and saturated aqueous NACl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography during with 20% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NC=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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